molecular formula C9H14O2 B598477 1-((1R,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone CAS No. 111613-37-7

1-((1R,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone

Cat. No.: B598477
CAS No.: 111613-37-7
M. Wt: 154.209
InChI Key: VPQYGKRHSKLXJB-DJLDLDEBSA-N
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Description

1-((1R,3S,6R)-6-Methyl-7-oxabicyclo[410]heptan-3-yl)ethanone is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the oxirane ring, which can be achieved through the epoxidation of an appropriate alkene.

    Cyclization: The oxirane ring is then fused to a cyclohexane ring through a cyclization reaction. This step often requires the use of a strong base and a suitable solvent to facilitate the ring closure.

    Functionalization: The final step involves the introduction of the ethanone group at the desired position on the bicyclic structure. This can be achieved through various functionalization reactions, such as Friedel-Crafts acylation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Common industrial methods include continuous flow synthesis and the use of catalytic processes to improve yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

1-((1R,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the oxirane ring and form new products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

1-((1R,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-((1R,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone involves its interaction with specific molecular targets. The oxirane ring can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition or activation of enzymes, modulation of receptor activity, or alteration of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • **1-((1R,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)methanol
  • **1-((1R,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)amine
  • **1-((1R,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)thiol

Uniqueness

1-((1R,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone is unique due to its specific bicyclic structure and the presence of both an oxirane ring and an ethanone group. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-[(1R,3S,6R)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-6(10)7-3-4-9(2)8(5-7)11-9/h7-8H,3-5H2,1-2H3/t7-,8+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQYGKRHSKLXJB-DJLDLDEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2(C(C1)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@]2([C@@H](C1)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743282
Record name 1-[(1R,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111613-37-7
Record name 1-[(1R,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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